molecular formula C13H9BrClN3OS B506140 5-bromo-2-chloro-N-(pyridin-3-ylcarbamothioyl)benzamide

5-bromo-2-chloro-N-(pyridin-3-ylcarbamothioyl)benzamide

Cat. No.: B506140
M. Wt: 370.65g/mol
InChI Key: PFEMKKZTLNRLCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-2-chlorobenzoyl)-N’-pyridin-3-ylthiourea is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a bromine and chlorine atom on the benzoyl ring, along with a pyridinyl group attached to the thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-chlorobenzoyl)-N’-pyridin-3-ylthiourea typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-bromo-2-chlorobenzoic acid with thionyl chloride to form 5-bromo-2-chlorobenzoyl chloride . This intermediate is then reacted with pyridin-3-ylthiourea under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like pyridine to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process is optimized for higher yields and cost-effectiveness. For instance, the use of dibromohydantoin in the bromination step can enhance the efficiency and reduce the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-chlorobenzoyl)-N’-pyridin-3-ylthiourea undergoes various chemical reactions, including:

    Substitution Reactions: The presence of halogens on the benzoyl ring makes it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The thiourea moiety can participate in redox reactions, leading to the formation of different oxidation states.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.

    Acids and Bases: For hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

N-(5-bromo-2-chlorobenzoyl)-N’-pyridin-3-ylthiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-bromo-2-chlorobenzoyl)-N’-pyridin-3-ylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved in its action include signal transduction and metabolic pathways, which are crucial for its biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H9BrClN3OS

Molecular Weight

370.65g/mol

IUPAC Name

5-bromo-2-chloro-N-(pyridin-3-ylcarbamothioyl)benzamide

InChI

InChI=1S/C13H9BrClN3OS/c14-8-3-4-11(15)10(6-8)12(19)18-13(20)17-9-2-1-5-16-7-9/h1-7H,(H2,17,18,19,20)

InChI Key

PFEMKKZTLNRLCF-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)Br)Cl

Canonical SMILES

C1=CC(=CN=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)Br)Cl

Origin of Product

United States

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